beta-Casomorphin (1-3) amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

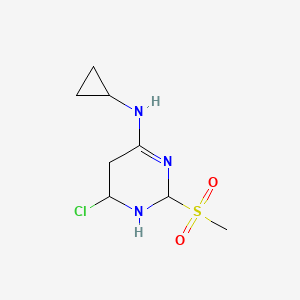

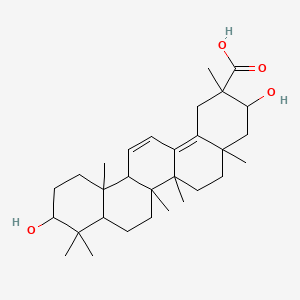

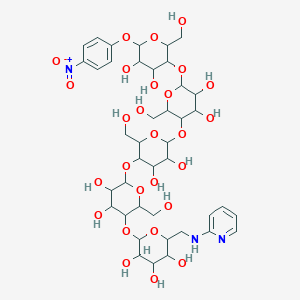

Beta-Casomorphin (1-3) amide: is a peptide fragment derived from the milk protein casein. It consists of three amino acids: tyrosine, proline, and phenylalanine, with an amide group at the C-terminus. This compound is part of the larger family of casomorphins, which are known for their opioid-like activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Casomorphin (1-3) amide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The synthesis is carried out under mild conditions to prevent racemization and degradation of the peptide .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-Casomorphin (1-3) amide primarily undergoes hydrolysis and enzymatic degradation. It is resistant to oxidation and reduction due to the absence of reactive functional groups like thiols or aldehydes .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.

Enzymatic Degradation: Proteolytic enzymes such as trypsin and chymotrypsin can cleave the peptide bonds.

Major Products: The major products formed from these reactions are the individual amino acids: tyrosine, proline, and phenylalanine .

Scientific Research Applications

Beta-Casomorphin (1-3) amide has several applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and degradation.

Biology: Investigated for its role in modulating gut motility and electrolyte absorption.

Medicine: Explored for its potential analgesic and sedative effects due to its opioid-like activity.

Industry: Utilized in the development of functional foods and nutraceuticals.

Mechanism of Action

Beta-Casomorphin (1-3) amide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding mimics the action of endogenous opioids, leading to analgesic and sedative effects. The peptide also influences gastrointestinal functions by modulating gut motility and electrolyte absorption .

Comparison with Similar Compounds

Beta-Casomorphin (1-4): Contains an additional proline residue.

Beta-Casomorphin (1-5): Contains an additional glycine residue.

Beta-Casomorphin (1-7): Contains additional proline, glycine, and isoleucine residues.

Uniqueness: Beta-Casomorphin (1-3) amide is unique due to its shorter peptide chain, which makes it more resistant to enzymatic degradation compared to longer casomorphins. This property enhances its stability and potential therapeutic applications .

Properties

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLJGAZXRLWHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)

![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)

![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)

![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)

![5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid](/img/structure/B12323077.png)